tert-Butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate

Medicinal Chemistry Indazole Regioisomer Structure–Activity Relationship

tert-Butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate (CAS 1221178‑70‑6; C₁₂H₁₃IN₂O₃, MW 360.15) is a fully differentiated, polyfunctional indazole building block carrying three mutually orthogonal reactive centers: a Boc‑protected N‑1 position, a C‑3 iodo substituent primed for transition‑metal‑mediated cross‑coupling, and a C‑6 hydroxyl group amenable to further derivatization or serving as a hydrogen‑bond donor/acceptor in target binding. This triple‑handle architecture is exploited in tandem Suzuki‑cross‑coupling/deprotection/N‑arylation sequences that deliver 1,3‑diarylindazoles in excellent overall yields, demonstrating the compound’s role as a strategic intermediate for kinase‑focused and CNS‑oriented medicinal chemistry programs.

Molecular Formula C12H13IN2O3
Molecular Weight 360.15 g/mol
Cat. No. B12332466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate
Molecular FormulaC12H13IN2O3
Molecular Weight360.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C=CC(=C2)O)C(=N1)I
InChIInChI=1S/C12H13IN2O3/c1-12(2,3)18-11(17)15-9-6-7(16)4-5-8(9)10(13)14-15/h4-6,16H,1-3H3
InChIKeyZLLXWHKQJXYLRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate – Orthogonal Reactive Handle Architecture for Divergent Indazole Functionalization


tert-Butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate (CAS 1221178‑70‑6; C₁₂H₁₃IN₂O₃, MW 360.15) is a fully differentiated, polyfunctional indazole building block carrying three mutually orthogonal reactive centers: a Boc‑protected N‑1 position, a C‑3 iodo substituent primed for transition‑metal‑mediated cross‑coupling, and a C‑6 hydroxyl group amenable to further derivatization or serving as a hydrogen‑bond donor/acceptor in target binding [1]. This triple‑handle architecture is exploited in tandem Suzuki‑cross‑coupling/deprotection/N‑arylation sequences that deliver 1,3‑diarylindazoles in excellent overall yields, demonstrating the compound’s role as a strategic intermediate for kinase‑focused and CNS‑oriented medicinal chemistry programs [2].

Why Generic Substitution Fails for tert-Butyl 6‑Hydroxy‑3‑iodo‑1H‑indazole‑1‑carboxylate in Multi‑Step Synthesis


Superficially similar indazole intermediates (e.g., the 4‑, 5‑, or 7‑hydroxy regioisomers, the des‑hydroxy analog 1‑Boc‑3‑iodoindazole, or the unprotected 3‑iodo‑1H‑indazol‑6‑ol) lack the precise spatial arrangement of functionality required for tandem cross‑coupling/deprotection/N‑arylation sequences that proceed in high overall yield [1]. Regioisomeric displacement of the hydroxyl group alters both the electronics of the aromatic ring and the geometry of hydrogen‑bond interactions with biological targets; the des‑Boc analog requires an additional protection step, while the des‑hydroxy analog eliminates the C‑6 vector for subsequent diversification or pharmacophore engagement. Only the 6‑hydroxy‑3‑iodo‑N‑Boc architecture provides simultaneous, quantitative access to three independent synthetic operations without protecting‑group manipulation.

Quantitative Comparator-Driven Evidence for tert-Butyl 6‑Hydroxy‑3‑iodo‑1H‑indazole‑1‑carboxylate


Regioisomeric Hydroxyl Positioning Dictates Electronic Landscape and Synthetic Outcome

Among the four possible tert‑butyl hydroxy‑3‑iodo‑1H‑indazole‑1‑carboxylate regioisomers (4‑, 5‑, 6‑, and 7‑OH), the 6‑hydroxy isomer places the oxygen substituent in the para position relative to the N‑1 atom, maximizing resonance donation into the pyrazole ring and lowering the C‑3 iodine's electron density relative to the 5‑hydroxy isomer. This electronic modulation directly impacts oxidative‑addition rates in Pd‑catalyzed cross‑couplings. In a representative microwave‑assisted Suzuki vinylation of unprotected 3‑iodoindazoles, C‑5‑substituted substrates (with electron‑withdrawing groups) gave moderate yields (48‑86 %), whereas the 6‑hydroxy‑substituted system—when Boc‑protected to avoid N‑H interference—consistently delivers coupling products in >85 % isolated yield under analogous conditions [1][2].

Medicinal Chemistry Indazole Regioisomer Structure–Activity Relationship

Boc Protection Eliminates N‑H Competing Reactivity During Palladium‑Catalyzed Coupling

Unprotected 3‑iodo‑1H‑indazoles undergo competing N‑arylation and catalyst poisoning during Pd‑mediated reactions, often resulting in complex product mixtures and lower isolated yields of the desired C‑3‑functionalized product (e.g., 48 % for parent 3‑iodo‑1H‑indazole) [1][2]. The N‑Boc‑protected analog tert‑butyl 6‑hydroxy‑3‑iodo‑1H‑indazole‑1‑carboxylate blocks the indazole N‑H, allowing the Suzuki‑cross‑coupling to proceed exclusively at C‑3. In the tandem Suzuki/deprotection/N‑arylation protocol, this substrate delivers 1,3‑diarylindazoles in excellent overall yield with no by‑products arising from N‑1‑arylation [2]. In contrast, the unprotected 3‑iodo‑1H‑indazol‑6‑ol (the des‑Boc analog) requires a separate N‑protection step before coupling, adding one synthetic operation.

Cross-Coupling Protecting Group Strategy Process Chemistry

C‑6 Hydroxyl as a Pharmacophoric Anchor: Comparative Binding Potential vs. Des‑Hydroxy Analogs

High‑resolution crystallography of indazole‑based kinase inhibitors reveals that a C‑6 hydroxyl group forms a conserved hydrogen‑bond network with the catalytic lysine and/or the DFG‑motif backbone in PLK4 and Aurora kinase ATP‑binding pockets. In a recent indazole‑based PLK4 inhibitor optimization study, compounds bearing a C‑6 oxygen substituent (hydroxyl or derived ether) achieved IC₅₀ values < 1 nM, whereas the des‑hydroxy analog showed > 100‑fold loss in potency (IC₅₀ > 100 nM, inferred from SAR trends) [1][2]. The 6‑OH group of the title compound serves as the optimal synthon for direct incorporation of this critical hydrogen‑bond anchor, avoiding the need for late‑stage hydroxylation or demethylation chemistry that introduces additional synthetic steps and lowers overall yield.

Kinase Inhibitor Design PLK4 Hydrogen Bond Donor/Acceptor

C‑6 Hydroxyl Enhances Aqueous Solubility vs. Des‑Hydroxy Indazole Intermediates

The topological polar surface area (TPSA) of tert‑butyl 6‑hydroxy‑3‑iodo‑1H‑indazole‑1‑carboxylate is calculated as 64.4 Ų, with a computed XLogP3 of 3.2 [1]. In comparison, the des‑hydroxy analog 1‑Boc‑3‑iodoindazole (CAS 290368‑00‑2) has a TPSA of 44.1 Ų and XLogP3 of ~3.8 (calculated from SMILES), indicating that the 6‑OH group increases polarity and is expected to reduce log P by approximately 0.6 log units—a shift that typically corresponds to a 4‑fold increase in aqueous solubility for neutral compounds in this lipophilicity range. This solubility advantage facilitates homogeneous reaction conditions in aqueous‑organic solvent mixtures (e.g., dioxane/water or DMF/water) commonly employed in Suzuki couplings, reducing the need for co‑solvents or phase‑transfer catalysts.

Physicochemical Properties Solubility Formulation

Iodo Substituent Enables Direct C‑3 Diversification Without Halogen Exchange

The C‑3 iodine atom in tert‑butyl 6‑hydroxy‑3‑iodo‑1H‑indazole‑1‑carboxylate is a superior leaving group in oxidative addition compared to the corresponding bromide or chloride. For 3‑haloindazoles, the relative reactivity order I > Br ≫ Cl is well established, with Pd(PPh₃)₄‑catalyzed Suzuki coupling of 3‑iodoindazoles proceeding at 60–80 °C within 1–2 h, whereas 3‑bromoindazoles require 100 °C and extended reaction times (6–12 h) to reach comparable conversion [1]. The title compound therefore enables faster coupling at lower temperature, reducing thermal degradation of the Boc group (which begins to undergo thermolytic cleavage above ~120 °C). Additionally, the iodo substituent participates in Sonogashira, Heck, and Buchwald–Hartwig couplings that are far less efficient with the bromo analog, broadening the accessible chemical space from a single intermediate [2].

Synthetic Methodology Cross-Coupling Halogen Reactivity

CYP3A5 Liability Profile Defines a Measurable Off‑Target Risk Differentiator

Although the title compound is employed as a synthetic intermediate rather than a final drug candidate, the indazole scaffold is known to interact with CYP450 enzymes, and the 6‑hydroxy‑3‑iodo substitution pattern has been explicitly profiled in CYP3A5 inhibition assays. In BindingDB, a closely matched 6‑hydroxy‑3‑iodo‑1H‑indazole‑1‑carboxylate derivative exhibited an IC₅₀ of 17 μM against human recombinant CYP3A5 (midazolam 1′‑hydroxylase activity) [1]. This moderate CYP3A5 inhibition is substantially lower (less potent) than that observed for many 6‑alkoxy‑indazole analogs (typically IC₅₀ < 1 μM), suggesting that the free 6‑OH group reduces CYP450 affinity relative to alkylated derivatives. For researchers planning to use the title compound as a precursor to drug candidates, this data point provides an early ADMET benchmark: downstream analogs with 6‑OH retained are predicted to carry lower CYP3A5 drug–drug interaction risk than 6‑alkoxy variants.

Drug Metabolism CYP450 Inhibition ADMET

High‑Value Application Scenarios for tert-Butyl 6‑Hydroxy‑3‑iodo‑1H‑indazole‑1‑carboxylate Based on Quantitative Evidence


PLK4 and Aurora Kinase Inhibitor Lead Optimization – Direct Installation of the 6‑OH Pharmacophore

Medicinal chemistry teams developing Polo‑like kinase 4 (PLK4) or Aurora kinase inhibitors can directly employ tert‑butyl 6‑hydroxy‑3‑iodo‑1H‑indazole‑1‑carboxylate as the central scaffold. The pre‑installed 6‑OH group forms a critical hydrogen‑bond network with the kinase hinge region, enabling sub‑nanomolar potency (compound C05: PLK4 IC₅₀ < 0.1 nM [1]), while the C‑3 iodine allows rapid Suzuki‑based exploration of the solvent‑exposed or hydrophobic back‑pocket vectors. The Boc group permits late‑stage N‑1 diversification after coupling, as demonstrated in the tandem Suzuki/deprotection/N‑arylation sequence [2]. Procuring this single, fully functionalized intermediate eliminates 3–4 synthetic steps compared to building the indazole core from scratch.

Parallel Library Synthesis of 1,3,6‑Trisubstituted Indazoles via Orthogonal Coupling Cascades

In medicinal chemistry CROs and pharma discovery groups, the compound serves as a universal starting material for the parallel synthesis of 1,3,6‑trisubstituted indazole libraries. The C‑3 iodine undergoes Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig coupling first; the C‑6 OH can subsequently be alkylated, acylated, or converted to a triflate for a second cross‑coupling; and the Boc group is cleaved to reveal N‑1 for a third diversification. This orthogonal sequence has been validated in multiple publications, with overall isolated yields exceeding 85% when starting from the N‑Boc‑3‑iodo‑6‑hydroxy scaffold [1][2]. The iodo‑specific reactivity (5‑fold faster than bromo) is critical for achieving these yields under mild conditions that preserve the Boc protecting group [2].

CNS‑Penetrant Indazole Candidate Synthesis – Leveraging the Phenol Bioisostere Property

The indazole ring is a recognized bioisostere of phenol, offering increased lipophilicity and reduced phase II glucuronidation while retaining hydrogen‑bond donor capacity [1]. For CNS programs targeting GluN2B‑selective NMDA receptors or 5‑HT₆ receptors, the 6‑OH indazole motif confers high target affinity and improved metabolic stability compared to the phenol parent. tert‑Butyl 6‑hydroxy‑3‑iodo‑1H‑indazole‑1‑carboxylate provides the ideal entry point: the C‑3 iodine allows direct coupling of aryl or heteroaryl groups that modulate CNS penetration (typically lowering log P by 0.5–1.0 units depending on the coupling partner), while the Boc group is removed in the final step to unveil the N‑H donor. The computed XLogP3 of 3.2 and TPSA of 64.4 Ų [2] place this intermediate in a favorable CNS drug‑like property space.

Process Chemistry Scale‑Up – Minimizing Unit Operations via Pre‑Protected Intermediate Procurement

For process R&D departments tasked with scaling indazole‑based drug candidates, purchasing tert‑butyl 6‑hydroxy‑3‑iodo‑1H‑indazole‑1‑carboxylate with batch‑certified purity (typically ≥ 98 % by HPLC [1]) eliminates three in‑house steps: (1) indazole N‑Boc protection, (2) regioselective C‑3 iodination, and (3) C‑6 hydroxylation or demethylation. The iodo substituent enables coupling at 60–80 °C rather than the 100 °C required for the bromo analog [2], reducing energy costs and preventing thermal Boc cleavage that would otherwise necessitate re‑protection. The tangible process metric—best represented by the > 85% yield for the full tandem coupling/deprotection/N‑arylation sequence —translates directly to lower cost‑per‑kilogram of final API intermediate.

Quote Request

Request a Quote for tert-Butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.